
3-Azido-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-2-methylquinoline is a heterocyclic aromatic compound that features a quinoline core structure substituted with an azido group at the third position and a methyl group at the second position. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The azido group, although not naturally occurring, is highly versatile and has found significant use in various branches of chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-methylquinoline typically involves the nucleophilic substitution of a halogenated quinoline derivative with sodium azide. One common method includes the reaction of 2-bromo-3-methylquinoline with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Azido-2-methylquinoline undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium azide, DMF or DMSO as solvents.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products:
Reduction: 3-Amino-2-methylquinoline.
Substitution: Various substituted quinoline derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
3-Azido-2-methylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 3-Azido-2-methylquinoline depends on its specific application. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective labeling of biomolecules without interfering with native biological processes. The quinoline core can interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects .
Comparison with Similar Compounds
3-Acetylquinoline: Known for its antimicrobial and anticancer activities.
3-Aminoquinoline: Used in the synthesis of antimalarial drugs.
2-Methylquinoline: A precursor for various quinoline derivatives with biological activities
Uniqueness: 3-Azido-2-methylquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and versatility. This makes it a valuable compound for applications in bioorthogonal chemistry and the synthesis of complex molecules .
Properties
CAS No. |
107468-24-6 |
---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-azido-2-methylquinoline |
InChI |
InChI=1S/C10H8N4/c1-7-10(13-14-11)6-8-4-2-3-5-9(8)12-7/h2-6H,1H3 |
InChI Key |
BRSXVWHUZPOWIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.